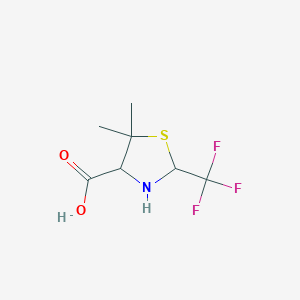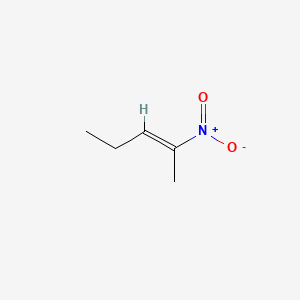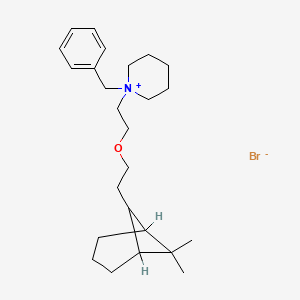
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide is a complex organic compound with a unique structure. It features a piperidinium core, a benzyl group, and a norpinyl moiety, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide typically involves multiple steps:
Formation of the Piperidinium Core: The piperidinium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidinium core.
Incorporation of the Norpinyl Moiety: The norpinyl group is attached through an etherification reaction, where the norpinyl alcohol reacts with an appropriate alkylating agent.
Final Bromination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different nucleophiles replacing the bromide ion.
Aplicaciones Científicas De Investigación
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidinium Bromide: Lacks the norpinyl moiety, making it less complex.
1-(2-(2-(6,6-Dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium Bromide: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide is unique due to its combination of a piperidinium core, benzyl group, and norpinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
35839-22-6 |
|---|---|
Fórmula molecular |
C25H40BrNO |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1-benzyl-1-[2-[2-(7,7-dimethyl-6-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]piperidin-1-ium;bromide |
InChI |
InChI=1S/C25H40NO.BrH/c1-25(2)23-12-9-13-24(25)22(23)14-18-27-19-17-26(15-7-4-8-16-26)20-21-10-5-3-6-11-21;/h3,5-6,10-11,22-24H,4,7-9,12-20H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FTUMWAKZOKQHDX-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2CCCC1C2CCOCC[N+]3(CCCCC3)CC4=CC=CC=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






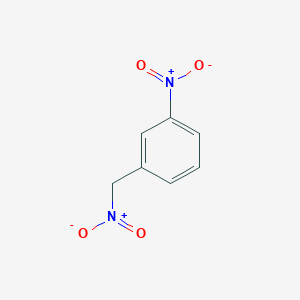
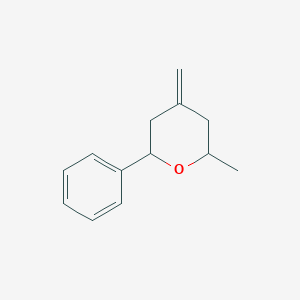
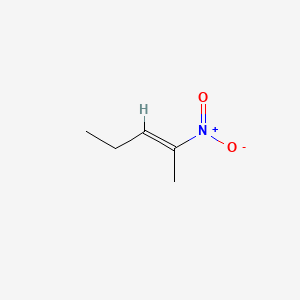
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)


![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
